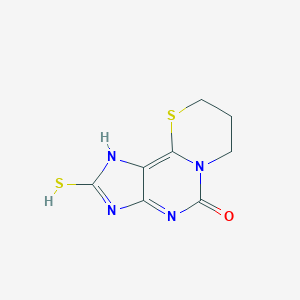![molecular formula C42H51N4O10P B115560 [1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate CAS No. 148380-57-8](/img/structure/B115560.png)
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate typically involves the oxidation of 5-methyl-deoxyuridine. One efficient method includes the use of cyanoethyl-protected intermediates. The process begins with the protection of the hydroxyl groups, followed by selective oxidation to introduce the hydroxymethyl group. The final step involves deprotection to yield the desired compound. This method has been optimized to achieve an overall yield of 39% on a 5-gram scale .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques allows for the efficient production of this compound. The key to industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to formyl or carboxyl derivatives.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Formyl-deoxyuridine and 5-Carboxy-deoxyuridine.
Reduction: 5-Methyl-deoxyuridine.
Substitution: Various substituted deoxyuridine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying DNA-protein interactions.
Biology: Serves as a marker for oxidative DNA damage and is used in studies related to DNA repair mechanisms.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of DNA demethylation and its impact on gene expression.
Industry: Utilized in the development of biosensors for detecting DNA methyltransferase activity.
Mecanismo De Acción
The mechanism of action of [1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate involves its incorporation into DNA, where it can influence gene expression by altering the methylation status of cytosine residues. The compound is recognized by ten-eleven translocation (TET) proteins, which catalyze the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine. This process plays a crucial role in the regulation of gene expression and is involved in various cellular processes, including embryonic development and tumorigenesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethyl-2’-deoxycytidine (5hmdC): Another modified nucleoside involved in DNA methylation and demethylation processes.
5-Formyl-2’-deoxycytidine (5fdC): A derivative formed by the oxidation of 5-hydroxymethyl-2’-deoxycytidine.
5-Carboxy-2’-deoxycytidine (5cadC): The final product in the oxidation pathway of 5-methylcytosine.
Uniqueness
Unlike other modified nucleosides, it is derived from deoxyuridine rather than deoxycytidine, which gives it distinct properties and applications in research .
Propiedades
IUPAC Name |
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N4O10P/c1-28(2)46(29(3)4)57(54-23-11-22-43)56-37-24-39(45-25-31(26-52-30(5)47)40(48)44-41(45)49)55-38(37)27-53-42(32-12-9-8-10-13-32,33-14-18-35(50-6)19-15-33)34-16-20-36(51-7)21-17-34/h8-10,12-21,25,28-29,37-39H,11,23-24,26-27H2,1-7H3,(H,44,48,49)/t37-,38+,39+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYURRDNKSOJAQ-FYJGSNHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N4O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


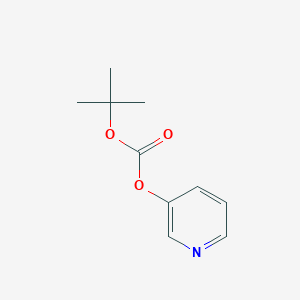
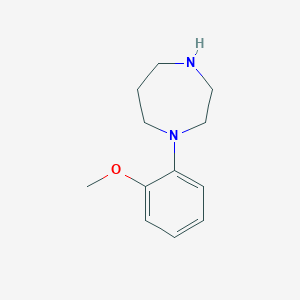
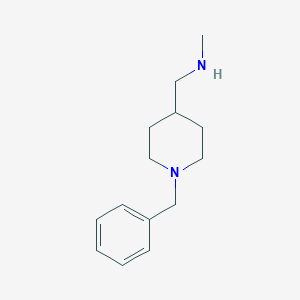
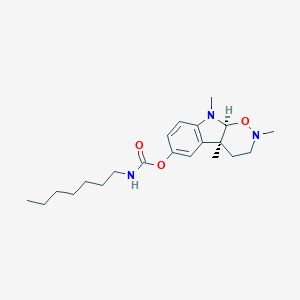
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
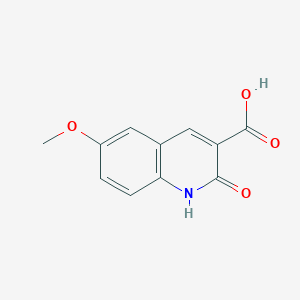
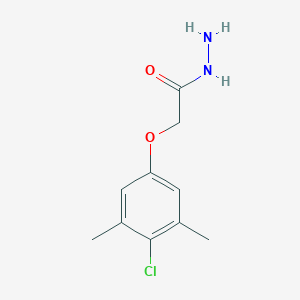
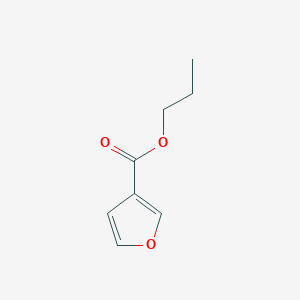
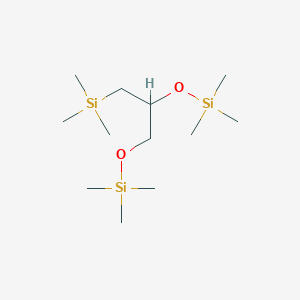
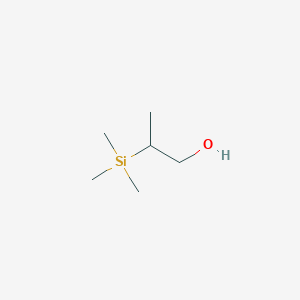
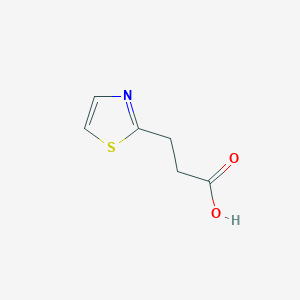
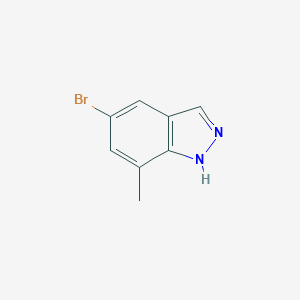
![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
